molecular formula C22H15ClN4O4 B6546475 2-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide CAS No. 904279-34-1

2-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide

Cat. No.: B6546475
CAS No.: 904279-34-1
M. Wt: 434.8 g/mol
InChI Key: MTPVBCWBMHFKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities and potential therapeutic applications. The presence of nitro and chloro groups, along with the quinazolinone core, makes this compound particularly interesting for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the condensation of anthranilic acid with appropriate reagents to form the quinazolinone derivative, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in different biological activities.

  • Substitution: The chloro group can be substituted with other functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydroxylamines.

  • Substitution Products: Hydroxylated, alkylated, or other substituted derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate cellular processes.

Comparison with Similar Compounds

  • 2-Chloro-N-(2,3-dimethoxyphenyl)quinazolin-4-amine: Similar core structure with different substituents.

  • Fenvalerate: Another compound with a chloro group and a quinazolinone-like structure.

Uniqueness: The presence of both nitro and chloro groups in this compound, along with the specific quinazolinone core, distinguishes it from other similar compounds. These structural features contribute to its unique chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c1-13-24-20-5-3-2-4-18(20)22(29)26(13)15-8-6-14(7-9-15)25-21(28)17-11-10-16(27(30)31)12-19(17)23/h2-12H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPVBCWBMHFKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.